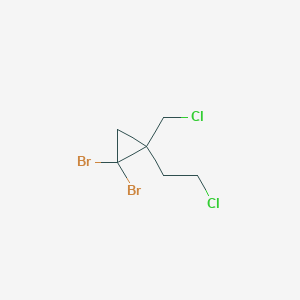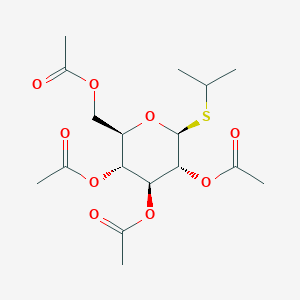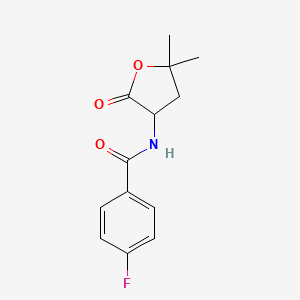
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a 4-fluorobenzamide moiety attached to a 5,5-dimethyl-2-oxooxolan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:
-
Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate
- The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Coupling with 4-fluorobenzoic acid
- The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
-
Materials Science
- The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
-
Biological Studies
- It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
-
Industrial Applications
- The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
- N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamimidic acid
- Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Uniqueness
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide stands out due to its unique combination of a 4-fluorobenzamide moiety and a 5,5-dimethyl-2-oxooxolan-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
77694-31-6 |
|---|---|
Fórmula molecular |
C13H14FNO3 |
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
Clave InChI |
QRDJEPRUENASKA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
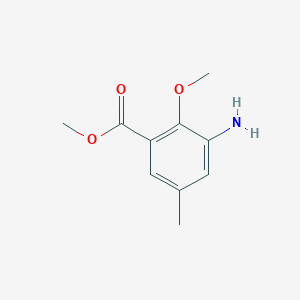
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
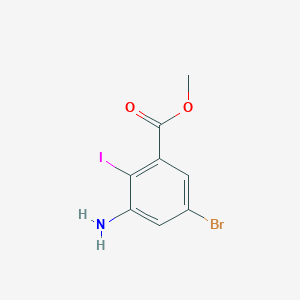
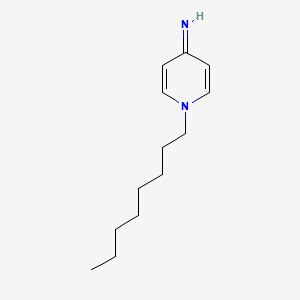
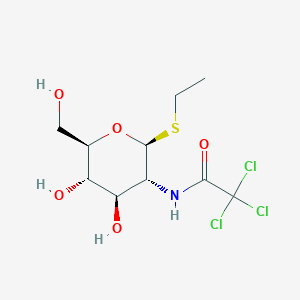
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
